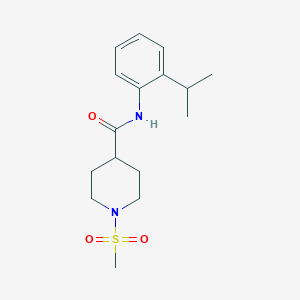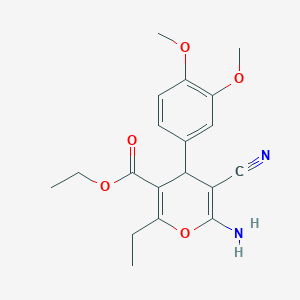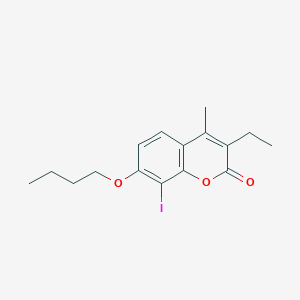
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It was first synthesized in 1992 by scientists at the University of Michigan. SNC80 is a potent and selective agonist for the delta-opioid receptor, which is one of the three types of opioid receptors found in the human body.
Wirkmechanismus
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a selective agonist for the delta-opioid receptor, which is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by this compound results in the inhibition of neurotransmitter release, which leads to the analgesic and anxiolytic effects observed in animal models. This compound has also been shown to modulate the release of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor compared to other opioids. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in human studies.
Zukünftige Richtungen
Future research on N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide should focus on its potential therapeutic applications in humans. This includes its use in the treatment of acute and chronic pain, anxiety, depression, and drug addiction. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 2-isopropylphenylmagnesium bromide with 4-piperidone. This produces N-(2-isopropylphenyl)-4-piperidone, which is then reacted with methylsulfonyl chloride to produce N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone. The final step involves the reaction of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone with ammonia to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)14-6-4-5-7-15(14)17-16(19)13-8-10-18(11-9-13)22(3,20)21/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRYPXOBMUFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)


![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
